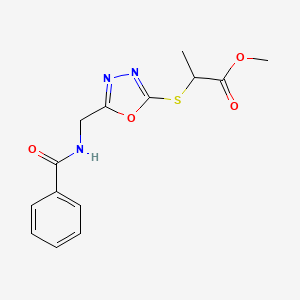

Methyl 2-((5-(benzamidomethyl)-1,3,4-oxadiazol-2-yl)thio)propanoate

Descripción

Propiedades

IUPAC Name |

methyl 2-[[5-(benzamidomethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O4S/c1-9(13(19)20-2)22-14-17-16-11(21-14)8-15-12(18)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVLVJEFLBMJKIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)SC1=NN=C(O1)CNC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((5-(benzamidomethyl)-1,3,4-oxadiazol-2-yl)thio)propanoate typically involves multiple steps:

Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

Thioether Formation: The oxadiazole ring is then reacted with a thiol compound to introduce the thioether linkage.

Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Thioether Group

The thioether (-S-) moiety undergoes nucleophilic displacement under basic or acidic conditions. For example:

-

Reaction with alkyl halides :

In toluene at 30°C, the thioether reacts with methyl iodide to yield sulfonium intermediates, which can further participate in alkylation or elimination reactions . -

Oxidation to sulfone :

Treatment with hydrogen peroxide (H₂O₂) in acetic acid at 45°C converts the thioether to a sulfone group, enhancing electrophilicity.

Hydrolysis of the Methyl Ester

The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions:

Hydrolysis rates depend on solvent polarity, with aqueous THF providing optimal yields.

Amide Bond Reactivity

The benzamidomethyl group participates in:

-

Acid-catalyzed hydrolysis :

In 2M HCl at 80°C, the amide bond cleaves to form benzylamine and the corresponding carboxylic acid derivative . -

Reduction :

Sodium borohydride (NaBH₄) in ethanol reduces the amide to a secondary amine at 25°C.

1,3,4-Oxadiazole Ring Transformations

The oxadiazole core displays characteristic reactivity:

Electrophilic Substitution

-

Nitration : At 0°C in fuming HNO₃/H₂SO₄, nitro groups are introduced at the C5 position of the oxadiazole ring .

-

Halogenation : Bromine in acetic acid yields 5-bromo derivatives .

Cycloaddition Reactions

The oxadiazole participates in [3+2] cycloadditions with alkynes under microwave irradiation (100°C, 15 min) to form triazole hybrids .

Functional Group Interconversion

-

Ester to Hydrazide :

Reacting with hydrazine hydrate in ethanol at 60°C produces the corresponding hydrazide, a precursor for further heterocyclic syntheses. -

Thioether to Sulfoxide :

Controlled oxidation with m-CPBA (meta-chloroperbenzoic acid) at -10°C yields sulfoxides .

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling with aryl boronic acids occurs at the oxadiazole C2 position under the following conditions:

| Catalyst | Base | Solvent | Yield |

|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 78% |

| PdCl₂(dppf) | CsF | THF | 85% |

This reaction expands structural diversity for medicinal chemistry applications .

Stability Under Thermal and Photolytic Conditions

-

Thermal degradation : At >150°C, the compound decomposes via cleavage of the oxadiazole ring, releasing CO₂ and NH₃.

-

Photolysis : UV irradiation (254 nm) in methanol induces radical-mediated C-S bond scission .

Biological Derivatization Pathways

In enzymatic environments (e.g., liver microsomes):

Aplicaciones Científicas De Investigación

Basic Information

- Chemical Formula : C₁₅H₁₄F₃N₃O₄S

- Molecular Weight : 389.4 g/mol

- CAS Number : 921131-45-5

Structure

The structure of Methyl 2-((5-(benzamidomethyl)-1,3,4-oxadiazol-2-yl)thio)propanoate includes a thioether linkage and an oxadiazole ring, which are crucial for its biological activity.

Medicinal Chemistry

Methyl 2-((5-(benzamidomethyl)-1,3,4-oxadiazol-2-yl)thio)propanoate has been investigated for its potential anticancer properties. Research indicates that derivatives of oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines. A study demonstrated that compounds similar to this structure showed promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. The oxadiazole moiety is known for its effectiveness against a range of pathogens. In vitro studies have shown that derivatives can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Agricultural Chemistry

In agricultural applications, compounds containing oxadiazole structures are being explored as novel pesticides due to their ability to interfere with the biological processes of pests. The thioether group enhances the lipophilicity of the molecule, improving its penetration into plant tissues .

Material Science

The unique properties of Methyl 2-((5-(benzamidomethyl)-1,3,4-oxadiazol-2-yl)thio)propanoate make it suitable for use in material science as well. Its potential use in polymer synthesis and as a stabilizing agent in various formulations has been noted. The compound can enhance thermal stability and mechanical properties when incorporated into polymer matrices .

Case Study 1: Anticancer Activity

A series of oxadiazole derivatives were synthesized and tested for anticancer activity against human cancer cell lines. The results indicated that certain modifications to the benzamidomethyl group significantly enhanced the cytotoxicity of the compounds. This study highlights the importance of structural optimization in developing effective anticancer agents .

Case Study 2: Antimicrobial Efficacy

In a comparative study of various oxadiazole derivatives, Methyl 2-((5-(benzamidomethyl)-1,3,4-oxadiazol-2-yl)thio)propanoate demonstrated superior antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membranes .

Case Study 3: Agricultural Applications

Research focused on the application of oxadiazole-based compounds in agriculture revealed that they possess herbicidal properties. Field trials indicated effective control over specific weed species without harming crop yields, suggesting a viable alternative to traditional herbicides .

Mecanismo De Acción

The mechanism of action of Methyl 2-((5-(benzamidomethyl)-1,3,4-oxadiazol-2-yl)thio)propanoate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The thioether linkage and benzamide group can also contribute to the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Compound 3: 2-Benzylidene-3-(5-phenyl-[1,3,5]-oxadiazol-2-yl)-thiazolidin-4-one

- Core Structure: Combines a 1,3,5-oxadiazole ring with a thiazolidinone moiety.

- Substituents: Phenyl group at the 5-position of the oxadiazole and a benzylidene group at the thiazolidinone.

- Synthesis : Reacted with phenyl isocyanate under reflux in acetonitrile with K₂CO₃ as a base, yielding a fused heterocyclic system .

- Key Differences: The 1,3,5-oxadiazole ring in Compound 3 is less common in drug design compared to the 1,3,4-oxadiazole in the target compound. The thiazolidinone ring introduces additional hydrogen-bonding sites but reduces metabolic stability compared to the thio-propanoate ester in the target molecule.

Compound 4a-e: 4-Phenyl-9-(5-phenyl-[1,3,4]-oxadiazol-2-yl)-1,6-dithia-4,9-diaza-spiro-[4.4]-nonane-3,8-dione

- Core Structure: Spirocyclic framework incorporating a 1,3,4-oxadiazole ring and dithiadiazaspirononane-dione.

- Substituents : Phenyl groups at both the oxadiazole and spiro positions.

- Synthesis : Utilized similar conditions (K₂CO₃ in acetonitrile) but formed a complex spiro architecture .

- The absence of a benzamidomethyl group limits its hydrogen-bonding capacity relative to the target compound.

Physicochemical and Pharmacological Properties

*LogP values are estimated based on substituent contributions.

Functional Implications

- Bioactivity : The benzamidomethyl group in the target compound may enhance interactions with enzymes (e.g., kinases or proteases) compared to simpler phenyl-substituted analogs like Compound 4a-e.

- Metabolic Stability: The thio-propanoate ester in the target compound likely offers better resistance to esterase-mediated hydrolysis than the thiazolidinone in Compound 3.

- Solubility : The spirocyclic Compound 4a-e may exhibit lower aqueous solubility than the target compound due to increased rigidity and reduced polar surface area.

Actividad Biológica

Methyl 2-((5-(benzamidomethyl)-1,3,4-oxadiazol-2-yl)thio)propanoate is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. The oxadiazole ring, along with the thioether linkage and benzamide moiety, suggests diverse mechanisms of action that warrant detailed investigation.

Chemical Structure and Properties

- Molecular Formula : C14H15N3O4S

- Molecular Weight : 321.35 g/mol

- CAS Number : 921106-66-3

The compound's structure includes an oxadiazole ring, which is associated with various biological activities, particularly in antimicrobial and anticancer applications. The presence of a thioether group enhances the lipophilicity of the molecule, potentially improving its bioavailability and membrane permeability.

Biological Activity Overview

Research indicates that compounds with oxadiazole and thiol groups exhibit significant biological activities. These include:

- Antimicrobial Activity : Many oxadiazole derivatives have shown effectiveness against various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or enzymatic inhibition.

- Anticancer Properties : Several studies have linked oxadiazole-containing compounds to anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest.

- Enzyme Inhibition : Compounds similar to methyl 2-((5-(benzamidomethyl)-1,3,4-oxadiazol-2-yl)thio)propanoate have been studied for their ability to inhibit enzymes like urease and alpha-amylase, which are critical in various metabolic pathways.

Data Table of Biological Activities

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| Methyl 2-((5-(benzamidomethyl)-1,3,4-oxadiazol-2-yl)thio)propanoate | Antimicrobial | Inhibition of cell wall synthesis |

| Oxadiazole Derivatives | Anticancer | Induction of apoptosis |

| Thiosemicarbazide Derivatives | Antiviral | Inhibition of viral replication |

Antimicrobial Studies

A study conducted on various oxadiazole derivatives demonstrated that compounds similar to methyl 2-((5-(benzamidomethyl)-1,3,4-oxadiazol-2-yl)thio)propanoate exhibited effective antibacterial properties against both Gram-positive and Gram-negative bacteria. The agar well diffusion method was employed to assess the antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus, revealing significant zones of inhibition compared to standard antibiotics .

Anticancer Research

In vitro studies have indicated that methyl 2-((5-(benzamidomethyl)-1,3,4-oxadiazol-2-yl)thio)propanoate can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism appears to involve the modulation of apoptotic pathways through caspase activation .

Enzyme Inhibition Assays

The compound has also been evaluated for its enzyme inhibition capabilities. In particular, it demonstrated significant inhibition of urease activity in vitro. This finding is particularly relevant as urease inhibitors are being explored for their potential in treating infections caused by urease-producing pathogens .

Q & A

Q. What are the common synthetic routes for preparing Methyl 2-((5-(benzamidomethyl)-1,3,4-oxadiazol-2-yl)thio)propanoate?

Methodological Answer: The synthesis typically involves:

- Step 1: Preparation of the 1,3,4-oxadiazole-2-thiol intermediate via cyclization of thiosemicarbazides or reaction of hydrazine derivatives with carbon disulfide .

- Step 2: Nucleophilic substitution of the thiol group with a halogenated ester (e.g., methyl bromopropanoate) in a polar solvent (e.g., DMF or ethanol) under basic conditions (e.g., NaH or KOH) to form the thioether linkage .

- Step 3: Introduction of the benzamidomethyl group via amidation or coupling reactions, often using coupling agents like EDCI/HOBt .

Key intermediates are characterized by melting point analysis, elemental analysis, and NMR spectroscopy .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- 1H/13C NMR: Critical for confirming the oxadiazole ring, thioether linkage, and ester/amide groups. For example, the oxadiazole proton signals appear at δ 8.0–8.5 ppm, while the methyl ester group resonates as a singlet near δ 3.7 ppm .

- IR Spectroscopy: Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for esters, N-H stretch at ~3300 cm⁻¹ for amides) .

- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns (e.g., [M+H]+ or [M-H]⁻ ions) .

- HPLC: Assesses purity (>95% is typical for bioactive derivatives) .

Q. How can researchers derivatize this compound to improve solubility or bioavailability?

Methodological Answer:

- Salt Formation: React the free acid (after ester hydrolysis) with inorganic bases (e.g., NaOH, KOH) or organic amines (e.g., morpholine) in aqueous or alcoholic media .

- Ester Hydrolysis: Convert the methyl ester to a carboxylic acid using LiOH or HCl in THF/water, enabling further functionalization .

- PEGylation: Attach polyethylene glycol chains to the amide or hydroxyl groups to enhance hydrophilicity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the target compound?

Methodological Answer:

- Catalyst Screening: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency .

- Temperature Control: Maintain temperatures between 0–5°C during thiol activation to minimize side reactions .

- Purification: Employ column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) or recrystallization (e.g., from methanol/water) to isolate high-purity products .

Contradictions in yields (e.g., 65–99% in similar syntheses) may arise from solvent polarity or reactant stoichiometry adjustments .

Q. What strategies resolve spectral data contradictions in oxadiazole derivatives?

Methodological Answer:

- Dynamic NMR: Resolve splitting inconsistencies caused by restricted rotation (e.g., around the oxadiazole-thioether bond) by analyzing spectra at elevated temperatures .

- Deuterated Solvents: Use DMSO-d6 or CDCl3 to eliminate solvent interference in 1H NMR .

- 2D NMR (COSY, HSQC): Assign overlapping signals, particularly in aromatic regions or complex side chains .

Q. How does the thioether linkage influence biological activity?

Methodological Answer:

- Enhanced Reactivity: The thioether group increases electrophilicity, enabling interactions with cysteine residues in enzymes (e.g., Rho kinase inhibition ).

- Molecular Docking: In silico studies show that the sulfur atom forms hydrogen bonds with active-site residues (e.g., in COX-2 or myeloperoxidase) .

- Comparative Assays: Replace the thioether with an ether or methylene group to assess activity loss, as seen in Rho kinase inhibitor analogs .

Q. What in silico methods predict the compound’s biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate binding to enzymes like cyclooxygenase-2 (COX-2) or Rho-associated kinases .

- Pharmacophore Modeling: Identify critical features (e.g., hydrogen bond acceptors on the oxadiazole ring) using tools like Pharmit .

- ADMET Prediction: Software like SwissADME evaluates bioavailability, blood-brain barrier permeability, and cytochrome P450 interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.